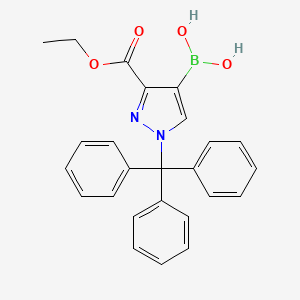

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Trityl Group: The trityl group can be introduced via a reaction with trityl chloride in the presence of a base such as pyridine.

Ethoxycarbonylation: The ethoxycarbonyl group can be introduced using ethyl chloroformate in the presence of a base.

Industrial Production Methods:

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown significant potential in medicinal chemistry, particularly as an inhibitor of proteasomes. Proteasome inhibitors are crucial in cancer therapy as they disrupt the degradation of regulatory proteins, leading to apoptosis in cancer cells. The boronic acid moiety is known for its ability to form reversible covalent bonds with enzymes, which can be exploited to design selective inhibitors.

Case Study: Anti-Cancer Properties

Research indicates that compounds containing boronic acids can inhibit the activity of proteasomes effectively. For instance, studies have demonstrated that (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid interacts with specific biomolecules involved in cellular signaling pathways, potentially leading to therapeutic applications in treating various cancers.

Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is fundamental for constructing complex organic molecules from simpler ones.

Table: Comparison of Boronic Acids in Organic Synthesis

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Pyrazole ring with trityl group | Enhanced selectivity due to steric hindrance |

| Phenylboronic Acid | Simple phenyl group | Commonly used in drug delivery systems |

| Pyridinylboronic Acid | Pyridine ring structure | Different reactivity patterns due to nitrogen |

| Benzoboroxole | Boronate ester functionality | Known for high stability and solubility |

This table illustrates how this compound stands out due to its complex structure that combines functional versatility with steric hindrance, making it particularly interesting for synthetic applications .

Diagnostic Applications

The ability of this compound to selectively bind to diols makes it valuable for developing diagnostic sensors. These sensors can detect sugars and other biomolecules, which are critical for various medical diagnostics.

Research Insights

Recent studies have highlighted the compound's binding affinity and specificity through biochemical assays such as enzyme inhibition assays and molecular docking studies. These investigations help elucidate its mechanism of action and guide further development as a diagnostic agent .

Mecanismo De Acción

The mechanism of action of (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazole ring and trityl group contribute to the compound’s stability and reactivity.

Comparación Con Compuestos Similares

- Phenylboronic acid

- 4-Pyridylboronic acid

- 2-Thienylboronic acid

Comparison:

- Phenylboronic acid: Lacks the pyrazole ring and trityl group, making it less complex but also less versatile in certain reactions.

- 4-Pyridylboronic acid: Contains a pyridine ring instead of a pyrazole ring, which affects its reactivity and interaction with biological molecules.

- 2-Thienylboronic acid: Features a thiophene ring, which imparts different electronic properties compared to the pyrazole ring.

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid is unique due to its combination of functional groups, which provide a balance of stability, reactivity, and potential biological activity.

Actividad Biológica

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

- Chemical Formula : C25H23BN2O4

- Molecular Weight : 426.28 g/mol

- CAS Number : 2828444-94-4

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a characteristic feature of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors.

1. Anticancer Activity

Research has indicated that boronic acids can inhibit certain cancer cell lines by disrupting cellular signaling pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific compound may exhibit similar inhibitory effects on CDK2/Cyclin A, potentially leading to reduced proliferation of cancer cells .

2. Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. The ability of this compound to modulate these pathways could make it a candidate for anti-inflammatory drug development .

3. Antimicrobial Properties

Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acids and their derivatives:

Propiedades

IUPAC Name |

(3-ethoxycarbonyl-1-tritylpyrazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BN2O4/c1-2-32-24(29)23-22(26(30)31)18-28(27-23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,30-31H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQDTZNRQWTGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(=O)OCC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BN2O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.